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The landscape of targeted cancer therapy is continually evolving, with a significant focus on
inhibiting oncogenic driver pathways. The Fibroblast Growth Factor Receptor (FGFR) signaling
pathway, when aberrantly activated, plays a crucial role in the proliferation, survival, and
angiogenesis of various solid tumors. This guide provides a comprehensive comparison of the
clinical trial data for four prominent next-generation FGFR1 inhibitors: Pemigatinib, Futibatinib,
Infigratinib, and Erdafitinib.

Introduction to Next-Generation FGFR Inhibitors

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon
activation by fibroblast growth factors (FGFs), initiates a cascade of downstream signaling
events critical for cell growth and differentiation.[1][2] Genetic alterations such as fusions,
rearrangements, mutations, and amplifications in the FGFR1 gene can lead to constitutive
activation of the receptor, driving tumorigenesis in a range of cancers, including
cholangiocarcinoma (CCA), urothelial carcinoma, and various other solid tumors.[3] Next-
generation FGFR inhibitors have been developed to offer more potent and selective targeting
of these aberrations, with some exhibiting activity against acquired resistance mutations. This
guide will delve into the clinical performance of Pemigatinib, Futibatinib, Infigratinib, and
Erdafitinib, presenting key efficacy and safety data from their respective clinical trials.

Comparative Efficacy of FGFR1 Inhibitors
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The following tables summarize the key efficacy data from clinical trials of Pemigatinib,
Futibatinib, Infigratinib, and Erdafitinib. Direct cross-trial comparisons should be made with
caution due to differences in study design, patient populations, and lines of therapy.

Table 1: Efficacy of Pemigatinib in FGFR-Altered Solid Tumors (FIGHT-207 Trial)[4][5][6]

Cohort A Cohort B (Activating

Efficacy Endpoint . .
(Fusions/Rearrangements)  Mutations)

Objective Response Rate

26.5% 9.4%
(ORR)
Median Duration of Response
7.8 months 6.9 months
(DoR)
Median Progression-Free
) 4.5 months 3.7 months
Survival (PFS)
Median Overall Survival (OS) 17.5 months 11.4 months

Table 2: Efficacy of Futibatinib in FGFR2 Fusion/Rearrangement Positive Intrahepatic
Cholangiocarcinoma (FOENIX-CCA2 Trial)[7][8][9][10][11]

Efficacy Endpoint Value
Objective Response Rate (ORR) 41.7%
Median Duration of Response (DoR) 9.7 months
Median Progression-Free Survival (PFS) 9.0 months
Median Overall Survival (OS) 21.7 months

Table 3: Efficacy of Infigratinib in Advanced/Metastatic Cholangiocarcinoma with FGFR2
Fusions/Translocations (Phase 1)
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Efficacy Endpoint Value
Objective Response Rate (ORR) 23.1%
Median Duration of Response (DoR) 5.0 months
Median Progression-Free Survival (PFS) 7.3 months
Median Overall Survival (OS) 12.2 months

Table 4: Efficacy of Erdafitinib in Advanced Urothelial Carcinoma with FGFR Alterations (THOR
Trial - Cohort 1)[3][12][13][14][15][16]

Efficacy Endpoint Erdafitinib Arm Chemotherapy Arm
Objective Response Rate
45.6% 11.5%

(ORR)
Median Progression-Free

, 5.6 months 2.7 months
Survival (PFS)
Median Overall Survival (OS) 12.1 months 7.8 months

Comparative Safety and Tolerability

The safety profiles of these FGFR inhibitors are generally manageable, with a predictable
pattern of class-related adverse events. Hyperphosphatemia is a common on-target effect of
FGFR inhibition.

Table 5: Common Treatment-Emergent Adverse Events (TEAES)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.esmo.org/oncology-news/erdafitinib-prolongs-survival-in-patients-with-metastatic-urothelial-carcinoma-and-fgfr-alterations-after-previous-anti-pd1-l1-treatment
https://ascopost.com/issues/august-25-2023-supplement-genitourinary-oncology-almanac/thor-trial-erdafitinib-improves-outcomes-vs-chemotherapy-in-fgfr-altered-advanced-urothelial-carcinoma/
https://bladder.uroonco.uroweb.org/publication/phase-3-thor-study-results-of-erdafitinib-erda-versus-chemotherapy-chemo-in-patients-pts-with-advanced-or-metastatic-urothelial-cancer-muc-with-select-fibroblast-growth-factor-receptor-altera/
https://www.urotoday.com/conference-highlights/asco-2023/asco-2023-bladder-cancer/144958-asco-2023-phase-3-thor-study-results-of-erdafitinib-versus-chemotherapy-in-patients-with-advanced-or-metastatic-urothelial-cancer-with-select-fibroblast-growth-factor-receptor-alterations.html
https://uroonco.uroweb.org/publication/phase-3-thor-study-results-of-erdafitinib-erda-versus-chemotherapy-chemo-in-patients-pts-with-advanced-or-metastatic-urothelial-cancer-muc-with-select-fibroblast-growth-factor-receptor-altera/
https://www.urotoday.com/conference-highlights/esmo-2023/esmo-2023-bladder-cancer/147531-esmo-2023-erdafitinib-vs-chemotherapy-in-patients-with-advanced-or-metastatic-urothelial-cancer-muc-with-select-fgfr-alterations-fgfralt-subgroups-from-the-phase-3-thor-study.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b402652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

o Futibatinib o
Pemigatinib . o Erdafitinib
(FOENIX- Infigratinib
Adverse Event (FIGHT-207)[4] (THOR)[3][12]
CCA2)[7][8][9] (Phase Il CCA)
[51[6] [13][14][15][16]
[10][11]
Hyperphosphate
i 84% 79.1% 76.9% Grade 3: 24%
mia
Stomatitis/Dry 32.8% (Dry Grade 3: 9%
53% 45% (Dry Mouth) -
Mouth Mouth) (Stomatitis)
Diarrhea - 37.3% - -
Fatigue - - 55% (Asthenia) -
Nail Toxicity - - 35% -

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the experimental protocols for the key trials discussed.

FIGHT-207 Trial (Pemigatinib)[4][5][6][17][18]

o Study Design: An open-label, single-arm, multicenter, phase 2 basket study.

o Patient Population: Patients with previously treated, unresectable or metastatic solid tumors

with activating FGFR1-3 fusions/rearrangements (Cohort A) or mutations (Cohort B).

« Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily on a 21-day

cycle (2 weeks on, 1 week off).

e Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review

committee.

e Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS),

Overall Survival (OS), and safety.
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» Method for Detecting FGFR Alterations:FGFR alterations were confirmed by a central
laboratory using next-generation sequencing (NGS) of tumor tissue.

FOENIX-CCA2 Trial (Futibatinib)[7][8][9][10][11]

o Study Design: A single-arm, open-label, multicenter, phase 2 study.

o Patient Population: Patients with locally advanced/metastatic unresectable intrahepatic
cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease
progression after at least one line of systemic therapy.

« Intervention: Futibatinib administered orally at a dose of 20 mg once dalily.

e Primary Endpoint: Objective Response Rate (ORR) based on independent central radiology
review.

e Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), and
safety.

o Method for Detecting FGFR Alterations:FGFR2 gene fusions or rearrangements were
identified through local or central testing of tumor tissue.

PROOF 301 Trial (Infigratinib)[19][20][21][22][23]

o Study Design: A multicenter, open-label, randomized, phase 3 trial.[17][18][19][20][21]

» Patient Population: Patients with advanced/metastatic cholangiocarcinoma with FGFR2 gene
fusions/translocations who have not received prior systemic therapy.

 Intervention: Patients are randomized 2:1 to receive either oral infigratinib (125 mg once
daily for 21 days of a 28-day cycle) or standard-of-care gemcitabine plus cisplatin.[19][20]
[21]

e Primary Endpoint: Progression-Free Survival (PFS).

» Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.
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o Method for Detecting FGFR Alterations:FGFR2 fusions/rearrangements are confirmed by a
central laboratory.[19][20][21]

THOR Trial (Erdafitinib)[3][12][13][14][15][16][24][25]

o Study Design: A randomized, open-label, multicenter, phase 3 trial.[3][12][15]

o Patient Population: Patients with metastatic urothelial cancer with select FGFR alterations
who have progressed after prior treatment, including an anti-PD-(L)1 agent (Cohort 1).[12]
[13][16]

 Intervention: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with
pharmacodynamically guided uptitration to 9 mg) or investigator's choice of chemotherapy
(docetaxel or vinflunine).[13][15]

e Primary Endpoint: Overall Survival (OS).

e Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),
and safety.

o Method for Detecting FGFR Alterations: Patients were screened for selected FGFR
alterations using a clinically validated assay.[12] The therascreen® FGFR RGQ RT-PCR kit
was developed as a companion diagnostic.[22]

FGFR1 Signaling Pathway

The binding of FGF ligands to FGFR1 induces receptor dimerization and autophosphorylation
of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking
sites for various signaling proteins, leading to the activation of multiple downstream pathways
that regulate cell proliferation, survival, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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